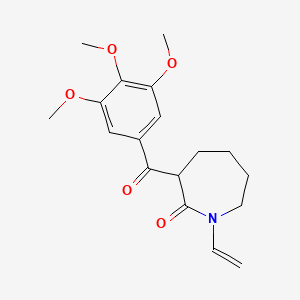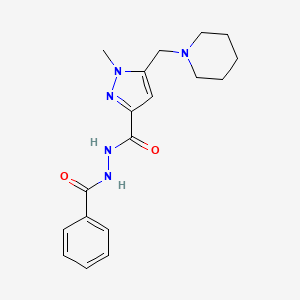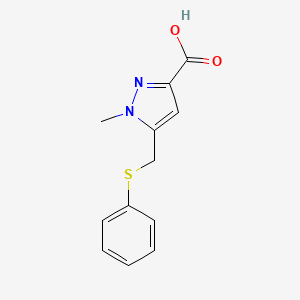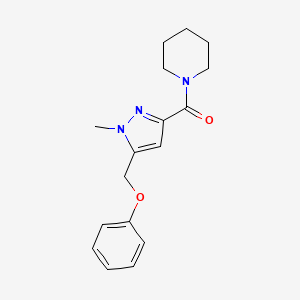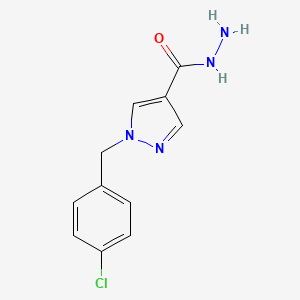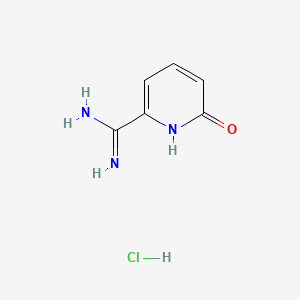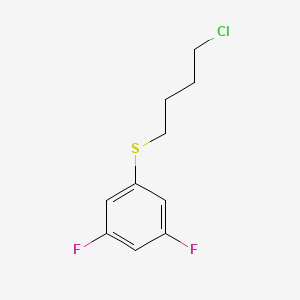
1-Chloro-4-(3,5-difluorophenylthio)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(3,5-difluorophenylthio)butane (C4F3SCl) is a chemical compound that has been studied extensively in the scientific community. It is a colorless, volatile liquid with a boiling point of 92°C and a molecular weight of 202.58 g/mol. C4F3SCl is widely used in the synthesis of various organic compounds and has been found to have a variety of applications in scientific research.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3,5-difluorophenylthio)butane is not well understood. However, it is believed that the compound acts as a Lewis acid, binding to electron-rich sites on organic molecules and causing a rearrangement of the molecule’s structure. This rearrangement of the molecule’s structure can lead to the formation of new compounds or the alteration of existing compounds.
Biochemical and Physiological Effects
1-Chloro-4-(3,5-difluorophenylthio)butane has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane has been found to have an inhibitory effect on certain proteins, such as the enzyme acetylcholinesterase, which can lead to changes in neurotransmission.
Advantages and Limitations for Lab Experiments
1-Chloro-4-(3,5-difluorophenylthio)butane has several advantages for use in laboratory experiments. It is a relatively stable compound, with a boiling point of 92°C, making it easy to handle and store. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to the use of 1-Chloro-4-(3,5-difluorophenylthio)butane in laboratory experiments. It is a volatile compound, and its use in the laboratory should be done with caution to avoid inhalation of the fumes. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane is toxic and should not be ingested or handled without the proper safety equipment.
Future Directions
The potential applications of 1-Chloro-4-(3,5-difluorophenylthio)butane are numerous and varied. Further research into the biochemical and physiological effects of 1-Chloro-4-(3,5-difluorophenylthio)butane could lead to new and improved treatments for a variety of diseases. Additionally, further research into the synthesis of 1-Chloro-4-(3,5-difluorophenylthio)butane could lead to new and improved methods of synthesis. Finally, further research into the mechanism of action of 1-Chloro-4-(3,5-difluorophenylthio)butane could lead to the development of new and improved compounds with a wide range of applications.
Synthesis Methods
1-Chloro-4-(3,5-difluorophenylthio)butane can be synthesized through a variety of methods, including the reaction of 3,5-difluorobenzene with thiophosgene in the presence of a base. This reaction yields 1-Chloro-4-(3,5-difluorophenylthio)butane in an overall yield of 99%. The reaction can be carried out at room temperature, making it a simple and efficient method of synthesis.
Scientific Research Applications
1-Chloro-4-(3,5-difluorophenylthio)butane has been found to have a wide range of applications in scientific research. It has been used to synthesize a variety of organic compounds, such as difluoropropylthioureas, which are used in the synthesis of pharmaceuticals. 1-Chloro-4-(3,5-difluorophenylthio)butane has also been used in the synthesis of organosulfur compounds, which are used in the production of agrochemicals. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane has been used in the synthesis of polymers, which are used in the production of coatings and adhesives.
properties
IUPAC Name |
1-(4-chlorobutylsulfanyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2S/c11-3-1-2-4-14-10-6-8(12)5-9(13)7-10/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURRYHMZGLVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)SCCCCCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


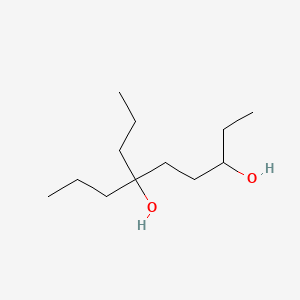
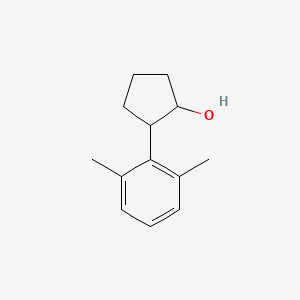
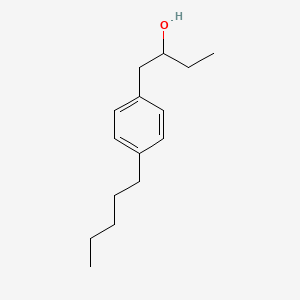
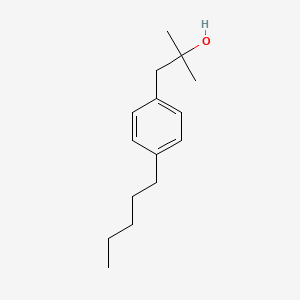
![2-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B6287785.png)
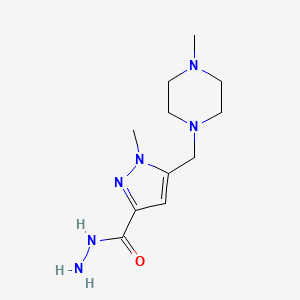
![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6287798.png)
